molecular formula C11H15NO B1299641 2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one CAS No. 69595-03-5

2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one

Cat. No. B1299641
CAS RN: 69595-03-5
M. Wt: 177.24 g/mol
InChI Key: UISMCSZGMQXHCU-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would include details such as the compound’s melting point, boiling point, solubility, and other relevant physical and chemical properties.


Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Techniques : A catalyst-free, one-pot procedure for preparing functionalized dihydro-1H-indol-4(5H)-ones, including 2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one, has been developed. This process emphasizes operational simplicity, high yields, and the avoidance of traditional purifications and chromatography (Wang & Shi, 2013).
  • Bicyclization Processes : The compound has been synthesized using tandem cycloaddition and intramolecular trapping strategies, highlighting its versatility and accessibility for various chemical syntheses (Li et al., 2014).

Crystal Structure and Analysis

  • Crystal Structure Details : Studies on crystal structure have been conducted, providing insights into the molecular and crystallographic properties of derivatives of 2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one. This contributes to a deeper understanding of its physical and chemical behavior (Vázquez-Vuelvas et al., 2011).

Applications in Organic Chemistry and Medicinal Research

  • Versatility in Organic Synthesis : The compound serves as a key building block in organic synthesis, used in the creation of various heterocyclic structures, indicating its broad utility in chemical synthesis (Alizadeh & Bayat, 2015).
  • Potential in Pharmaceutical Development : Derivatives of this compound have been explored for their potential in medicinal applications, such as in the development of new pharmaceuticals and biologically active compounds (Tariq et al., 2020).

Bioactive and Photophysical Properties

  • Bioactivity : Research on derivatives of this compound has shown promising bioactive properties, suggesting potential applications in the development of biologically active materials and therapeutics (Mahmood et al., 2022).
  • Photophysical Studies : Investigations into the photophysical properties of derivatives have opened avenues for applications in areas like sensor development and optical materials (Steponavičiūtė et al., 2014).

Safety And Hazards

This would detail any known hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.


Future Directions

This would involve a discussion of areas for future research or potential applications for the compound.


properties

IUPAC Name

2,6,6-trimethyl-5,7-dihydro-1H-indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-7-4-8-9(12-7)5-11(2,3)6-10(8)13/h4,12H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISMCSZGMQXHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)CC(CC2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361226
Record name 2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one

CAS RN

69595-03-5
Record name 1,5,6,7-Tetrahydro-2,6,6-trimethyl-4H-indol-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69595-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The crude tri-ketone from Example 37 was dissolved in 300 mL of acetic acid to which ammonium acetate (55 g, 0.714 mmol) was added. The reaction mixture was heated at 65° C. until all starting material had disappeared (2-3 h), cooled to RT, added to H2O, and washed with EtOAc. The organic layer was washed with saturated NaHCO3 (×3), brine (×1) and dried over MgSO4. Solvent was removed in vacuo and the oily residue was passed through a plug of silica. The appropriate fractions were collected and solvent was removed. The resulting solid was washed with EtOAc and hexanes (if too much hexanes is added the material crashing back out of solution after the addition of EtOAc will be gummy. To remedy this simply add a little EtOAc). The solid was filtered and washed with hexanes. More solid can be recovered by removing the solvent and repeating this procedure. LCMS m/z M+H=178.1. Approximately 5 g of a tan solid was collected and identified as 2,6,6-trimethyltetrahydroindol-4-one.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
3
Citations
KH Huang, TE Barta, JW Rice, ED Smith… - Bioorganic & medicinal …, 2012 - Elsevier
A novel class of Hsp90 inhibitors, structurally distinct from previously reported scaffolds, was developed from rational design and optimization of a compound library screen hit. These …
Number of citations: 14 www.sciencedirect.com
R González-Chávez, R Martínez… - Chemical and …, 2014 - jstage.jst.go.jp
The development of antifungal drugs that inhibit lanosterol 14-α-demethylase (CYP51) via non-covalent ligand interactions is a strategy that is gaining importance. A series of novel …
Number of citations: 13 www.jstage.jst.go.jp
QH To, YR Lee, SH Kim - Tetrahedron, 2014 - Elsevier
A new and general one-step procedure to synthesize a variety of biologically interesting tetrahydroindole derivatives was successfully devised by reacting various β-enaminones with …
Number of citations: 10 www.sciencedirect.com

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